
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Biochemical Inhibition
5-Lipoxygenase Inhibition
CDC has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. Research indicates that CDC exhibits low nanomolar IC(50) values (9-25 nM) against 5-LO, demonstrating a selectivity index of approximately 35 over platelet-type 12-lipoxygenase (p12-LO) and 15-lipoxygenase (15-LO1) . This selectivity is crucial for therapeutic applications targeting inflammatory diseases where leukotrienes play a significant role.
Case Study: In Vivo Efficacy
In vivo studies revealed that CDC effectively reduced leukotriene B(4) formation in models of inflammation, such as carrageenan-induced pleurisy in rats. Administered at doses of 3.5 and 7 mg/kg intraperitoneally, CDC showed significant efficacy in reducing inflammation triggered by platelet-activating factor .
Cellular Mechanisms and Wound Healing
Corneal Epithelial Repair
CDC has also been studied for its role in modulating corneal epithelial wound healing. In experiments involving rabbit corneal epithelial cells, CDC inhibited epidermal growth factor (EGF)-stimulated lipoxin A4 synthesis, which is involved in the wound healing process . The inhibition of lipoxin A4 synthesis by CDC suggests potential therapeutic applications in enhancing corneal repair mechanisms.
Experimental Findings
The effects of CDC on EGF-mediated signaling pathways were assessed through various assays, including immunofluorescence for cell proliferation and scrape migration assays. The results indicated that CDC could modulate epithelial cell migration and proliferation, thereby influencing wound healing outcomes .
Anti-inflammatory Applications
CDC's ability to inhibit lipoxygenases positions it as a candidate for anti-inflammatory therapies. The compound's selective inhibition profile allows for targeted treatment strategies in conditions characterized by excessive leukotriene production, such as asthma and other chronic inflammatory diseases.
Potential in Cancer Research
Emerging research suggests that CDC may have implications in cancer treatment due to its effects on cellular signaling pathways involved in apoptosis and proliferation. By modulating these pathways, CDC could potentially enhance the efficacy of existing cancer therapies or serve as a basis for developing new agents .
Pharmacological Profiles
The pharmacological profile of CDC includes various mechanisms of action beyond lipoxygenase inhibition:
- Apoptosis Modulation : Influencing programmed cell death pathways.
- Cell Cycle Regulation : Interfering with cellular proliferation processes.
- Neuronal Signaling : Potential effects on neurotransmitter systems .
Data Summary Table
Mecanismo De Acción
The mechanism of action of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate involves its potent inhibition of lipoxygenases, particularly 12/15-lipoxygenases. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory and pro-oxidative metabolites, thereby exerting anti-inflammatory and antioxidant effects. The molecular targets include the active sites of lipoxygenase enzymes, and the pathways involved are related to the metabolism of arachidonic acid and other polyunsaturated fatty acids .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.
Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.
Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.
Uniqueness
This compound is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .
Actividad Biológica
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article provides a comprehensive overview of the biological properties of CDC, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
CDC primarily functions as a potent inhibitor of lipoxygenases (LOs), specifically targeting 5-lipoxygenase (5-LO) and platelet-type 12-lipoxygenase (p12-LO). The inhibition of these enzymes is crucial because they are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.
- Inhibition Potency : CDC exhibits low nanomolar IC50 values (9-25 nM) against 5-LO in cell-free assays and shows a selectivity index of approximately 35 over p12-LO and 15-LO1 . This suggests that CDC is a highly selective inhibitor, making it a candidate for therapeutic interventions aimed at reducing inflammation.
Anti-inflammatory Activity
- In Vitro Studies : CDC has been shown to significantly reduce the formation of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes and monocytes, demonstrating its anti-inflammatory potential in vitro with IC50 values ranging from 0.45 to 0.8 μM .
- In Vivo Models : In animal models, CDC has proven effective in reducing inflammation. For instance:
Neutrophil Recruitment
CDC's role extends to modulating neutrophil recruitment during inflammatory responses. Research indicates that inhibition of lipoxygenase pathways can reduce neutrophil migration associated with acute lung injury (ALI) by affecting chemokine receptor expression . Specifically:
- Studies have shown that CDC can inhibit neutrophil recruitment through modulation of the CXC chemokine receptor 2 (CXCR2) pathway, which is critical in ALI models .
Case Study: Corneal Epithelial Wound Healing
A study investigated the effect of CDC on corneal epithelial cells stimulated by epidermal growth factor (EGF). The findings revealed:
- CDC partially inhibited EGF-induced lipoxin A4 synthesis and subsequent wound healing processes. The activation pathways involved ERK1/2 and p38 MAPK signaling cascades .
Research Findings Summary Table
Propiedades
Número CAS |
132465-11-3 |
---|---|
Fórmula molecular |
C19H15NO4 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2 |
Clave InChI |
XGHYFEJMJXGPGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.